molecular formula C12H10O3 B1349945 6-Ethyl-3-formylchromone CAS No. 42059-78-9

6-Ethyl-3-formylchromone

Cat. No.: B1349945
CAS No.: 42059-78-9
M. Wt: 202.21 g/mol
InChI Key: XCKTXKYXKJJGBA-UHFFFAOYSA-N
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Safety and Hazards

6-Ethyl-3-formylchromone may cause respiratory irritation, serious eye irritation, and skin irritation .

Future Directions

The future directions of 6-Ethyl-3-formylchromone research could involve understanding the selective formation of the Z-isomer of 2-alkoxy-3-enamines and its transacetalization efficiency . Additionally, the highly sensitive nature of 3-formylchromones towards variations in the substrates and solvents to form different products needs further studies .

Biochemical Analysis

Biochemical Properties

6-Ethyl-3-formylchromone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of uridine-based libraries and other complex organic compounds . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes and undergo regio- and stereo-selective reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular function includes modulation of enzyme activity and alteration of metabolic flux . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to target enzymes and proteins, altering their conformation and activity . This binding interaction is essential for its biochemical effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s influence on metabolic flux and metabolite levels is significant for understanding its biochemical properties and potential therapeutic applications . These interactions are essential for its role in drug discovery and development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity and function within cells . Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethyl-3-formylchromone can be synthesized through various methods, including Pechmann condensation and Claisen rearrangement. These methods typically involve the use of ethyl acetoacetate and salicylaldehyde as starting materials, with acidic catalysts such as sulfuric acid or aluminum chloride to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-3-formylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents

Major Products Formed:

    Oxidation: 6-Ethyl-3-carboxychromone

    Reduction: 6-Ethyl-3-hydroxychromone

    Substitution: Various substituted chromones depending on the reagent used

Properties

IUPAC Name

6-ethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKTXKYXKJJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374522
Record name 6-Ethyl-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-78-9
Record name 6-Ethyl-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ethyl-3-formylchromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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